Thrombospondin-1 (1016-1023) (human, bovine, mouse)

Description

BenchChem offers high-quality Thrombospondin-1 (1016-1023) (human, bovine, mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombospondin-1 (1016-1023) (human, bovine, mouse) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

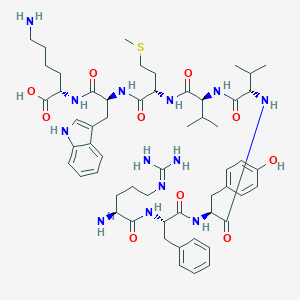

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPWCMITEMLEAX-MGQPXDLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H81N13O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thrombospondin-1 (1016-1023): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a multitude of biological processes, including angiogenesis, apoptosis, and immune regulation.[1][2] Its functions are mediated through interactions with various cell surface receptors and extracellular matrix components.[1][3] A key functional region of TSP-1 is the C-terminal domain, which contains the peptide sequence RFYVVMWK (amino acids 1016-1023).[4][5] This heptapeptide is a well-established agonist of the CD47 receptor, also known as integrin-associated protein (IAP).[5][6][7][8][9][10] By binding to CD47, the TSP-1 (1016-1023) peptide mimics many of the cellular effects of the full-length TSP-1 protein, making it a valuable tool for studying TSP-1 signaling and a potential therapeutic agent.[11] This guide provides an in-depth technical overview of the mechanism of action of the thrombospondin-1 (1016-1023) peptide, focusing on its signaling pathways, quantitative data, and key experimental protocols.

Core Mechanism of Action: CD47 Agonism

The primary mechanism of action of the thrombospondin-1 (1016-1023) peptide is its function as a direct agonist of the CD47 receptor.[7][8][10] CD47 is a ubiquitously expressed transmembrane protein that interacts with several ligands, including signal-regulatory protein alpha (SIRPα), to regulate cellular functions.[12][13][14] The binding of the TSP-1 (1016-1023) peptide to CD47 initiates a cascade of intracellular signaling events that modulate various cellular processes.

Key Signaling Pathways

Inhibition of Nitric Oxide/cGMP Signaling

A major consequence of TSP-1 (1016-1023) binding to CD47 is the potent inhibition of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[15][16][17][18][19] This pathway is crucial for vasodilation, inhibition of platelet aggregation, and cell survival. The TSP-1 peptide, through CD47, blocks the ability of NO to stimulate soluble guanylate cyclase (sGC), the enzyme responsible for converting GTP to cGMP.[18] This leads to decreased intracellular cGMP levels and a subsequent reduction in the activation of cGMP-dependent protein kinase (PKG).[15][17] The inhibition of this pathway contributes to the anti-angiogenic and pro-thrombotic effects of TSP-1.[15][16][17]

Modulation of VEGFR2 Signaling and Angiogenesis

The TSP-1 (1016-1023) peptide exerts significant anti-angiogenic effects by modulating the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][20] CD47 constitutively associates with VEGFR2, and the binding of the TSP-1 peptide to CD47 disrupts this association.[4][20] This disruption leads to the inhibition of VEGF-induced VEGFR2 phosphorylation and subsequent downstream signaling through pathways such as Akt.[4][20] By inhibiting VEGFR2 signaling, the peptide suppresses endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[21]

Induction of Apoptosis

The TSP-1 (1016-1023) peptide can induce apoptosis in various cell types, including dendritic cells and some cancer cells.[4][6] Ligation of CD47 by the peptide can trigger a caspase-independent cell death pathway.[4] This process is characterized by phosphatidylserine exposure on the outer leaflet of the plasma membrane, loss of cell membrane integrity, reduced mitochondrial membrane potential, and DNA fragmentation.[6] The pro-apoptotic activity of the TSP-1 peptide contributes to its anti-tumor and anti-inflammatory properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for the effects of thrombospondin-1 and its (1016-1023) peptide.

| Parameter | Molecule | Effect | Cell Type/System | Value | Reference(s) |

| IC50 | Full-length TSP-1 | Inhibition of T-cell activation | Murine T-cells | 0.22 - 2.2 nM | [6] |

| Concentration | TSP-1 (1016-1023) peptide (4N1K) | Induction of phosphatidylserine exposure and loss of membrane integrity | Monocyte-derived immature dendritic cells | 25-200 µg/mL | [6][7] |

| Concentration | CD47-binding peptide (7N3) | Inhibition of IL-2 mRNA expression | Murine T-cells | 1 µM | [6] |

| Concentration | Full-length TSP-1 | Inhibition of VEGF-stimulated VEGFR2 phosphorylation | Bovine aortic endothelial cells | 2.2 nM | [20] |

| Concentration | CD47-binding peptide (7N3) | Inhibition of VEGF-stimulated VEGFR2 phosphorylation | Bovine aortic endothelial cells | 1 µM | [20] |

| Concentration | Full-length TSP-1 | Inhibition of NO-stimulated cGMP accumulation | Human umbilical vein endothelial cells | 100 pM | [22] |

Experimental Protocols

Intracellular cGMP Assay

This protocol is used to measure the effect of the TSP-1 (1016-1023) peptide on nitric oxide-stimulated cGMP production.

Materials:

-

Cell culture of interest (e.g., human umbilical vein endothelial cells - HUVECs)

-

TSP-1 (1016-1023) peptide

-

NO donor (e.g., DEA/NO)

-

Cell lysis buffer

-

cGMP immunoassay kit

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Wash cells with serum-free media.

-

Pre-incubate cells with varying concentrations of the TSP-1 (1016-1023) peptide for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of an NO donor (e.g., 10 µM DEA/NO) for 5-10 minutes at 37°C.

-

Lyse the cells using the appropriate lysis buffer provided with the cGMP immunoassay kit.

-

Measure the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit according to the manufacturer's instructions.

-

Plot the cGMP concentration against the peptide concentration to determine the inhibitory effect.

VEGFR2 Phosphorylation Assay

This protocol assesses the impact of the TSP-1 (1016-1023) peptide on VEGF-induced VEGFR2 phosphorylation.

Materials:

-

Endothelial cells (e.g., HUVECs or bovine aortic endothelial cells - BAECs)

-

TSP-1 (1016-1023) peptide

-

Recombinant VEGF

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

-

Western blotting reagents and equipment

Procedure:

-

Seed endothelial cells and grow until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with the TSP-1 (1016-1023) peptide at various concentrations for 30 minutes.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-phospho-VEGFR2 antibody, followed by a secondary antibody.

-

Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the TSP-1 (1016-1023) peptide.

Materials:

-

Target cells (e.g., dendritic cells, cancer cell line)

-

TSP-1 (1016-1023) peptide

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Culture the target cells in the presence of various concentrations of the TSP-1 (1016-1023) peptide for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The thrombospondin-1 (1016-1023) peptide is a potent modulator of key cellular signaling pathways, primarily through its agonistic activity on the CD47 receptor. Its ability to inhibit NO/cGMP signaling, suppress VEGFR2-mediated angiogenesis, and induce apoptosis underscores its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important peptide. Further research into the precise biophysical interactions and the development of more potent and specific mimetics will continue to advance our understanding and application of TSP-1-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Predictive model identifies strategies to enhance TSP1-mediated apoptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombospondin-1 inhibits VEGF receptor-2 signaling by disrupting its association with CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Human expression patterns: qualitative and quantitative analysis of thrombospondin-1 under physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Platelet-derived thrombospondin-1 is a critical negative regulator and potential biomarker of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thrombospondin-1-induced apoptosis of brain microvascular endothelial cells can be mediated by TNF-R1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. US11149066B2 - Thrombospondin 1-binding peptide - Google Patents [patents.google.com]

- 22. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thrombospondin-1 (1016-1023) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a critical role in regulating a wide array of cellular processes, including angiogenesis, inflammation, and tumor progression.[1][2] The biological activities of TSP-1 are mediated through its distinct structural domains, which interact with a variety of cell surface receptors and extracellular matrix components.[1][3] This guide focuses specifically on the signaling pathway initiated by the C-terminal peptide of TSP-1, corresponding to amino acids 1016-1023 (sequence: Arg-Phe-Tyr-Val-Val-Met-Trp-Lys or RFYVVMWK). This octapeptide, often referred to as 4N1K, is a potent agonist of the CD47 receptor and a key mediator of TSP-1's anti-angiogenic and pro-apoptotic functions.[4][5][6] Understanding this pathway is crucial for the development of novel therapeutics targeting angiogenesis-dependent diseases and cancer.

The Core Signaling Axis: TSP-1 (1016-1023) and CD47

The primary and most well-characterized receptor for the TSP-1 (1016-1023) peptide is the Cluster of Differentiation 47 (CD47), also known as the Integrin-Associated Protein (IAP).[4][5][7] CD47 is a widely expressed transmembrane protein that functions as a critical regulator of cellular homeostasis and immune responses.[7][8] The full-length TSP-1 protein binds to CD47 with exceptionally high affinity.[8] The 1016-1023 peptide mimics this interaction, acting as a direct CD47 agonist to initiate downstream signaling cascades.[6][9][10]

Upon binding of the TSP-1 (1016-1023) peptide, CD47 undergoes a conformational change that triggers several key downstream events, primarily leading to the inhibition of cell survival pathways and the induction of programmed cell death.

Inhibition of Nitric Oxide (NO) and Vascular Endothelial Growth Factor (VEGF) Signaling

A major consequence of TSP-1 (1016-1023) binding to CD47 is the potent inhibition of nitric oxide (NO)-stimulated signaling pathways.[2][9] This occurs through the disruption of the association between CD47 and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[11]

-

Disruption of VEGFR2-CD47 Complex: In endothelial cells, CD47 constitutively associates with VEGFR2.[11]

-

Inhibition of VEGFR2 Activation: The binding of the TSP-1 peptide to CD47 prevents VEGF from efficiently activating VEGFR2, thereby blocking downstream signaling required for endothelial cell survival, migration, and proliferation.[7][9][11]

-

Suppression of NO/cGMP Pathway: This inhibition effectively shuts down the NO/cyclic guanosine monophosphate (cGMP) signaling cascade, a key pathway for angiogenesis and vasodilation.[2]

Induction of Apoptosis

The TSP-1 (1016-1023) peptide is a potent inducer of apoptosis in various cell types, including endothelial cells, T-lymphocytes, and certain cancer cells.[4][5][6] This cell death program can proceed through both caspase-dependent and -independent mechanisms.[4]

Key events in TSP-1 (1016-1023)-induced apoptosis include:

-

Mitochondrial Dysfunction: A reduction in the mitochondrial membrane potential.[6]

-

Phosphatidylserine Exposure: Translocation of phosphatidylserine to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[6]

-

Membrane Integrity Loss: Compromise of the cell membrane in later stages.[6]

-

DNA Fragmentation: Cleavage of genomic DNA into characteristic fragments.[6]

The following diagram illustrates the core signaling pathway initiated by the TSP-1 (1016-1023) peptide.

Quantitative Data Summary

The interaction between TSP-1, its derived peptides, and the CD47 receptor has been quantified in several studies. This data is essential for designing experiments and for drug development initiatives.

| Ligand | Receptor/Target | Affinity / Concentration | Cell Type / Context | Citation |

| Thrombospondin-1 (Full Protein) | CD47 | Kd ~12 pM | General high-affinity interaction | [8] |

| TSP-1 (1016-1023) / 4N1K | CD47 | 25-200 µg/mL | Effective concentration for apoptosis induction in dendritic cells | [6] |

| TSP-1 (1016-1023) / 4N1K | CD47 | 100 µg/mL | Concentration used to induce phosphatidylserine exposure | [6] |

| Pep-20 (CD47/SIRPα blocker) | Human CD47 | KD = 2.91 µM | Contextual data on CD47 ligand affinity | [7][10] |

| Pep-20 (CD47/SIRPα blocker) | Mouse CD47 | KD = 3.63 µM | Contextual data on CD47 ligand affinity | [7][10] |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed experimental methodologies. The following sections provide protocols for key assays used to investigate the TSP-1 (1016-1023) signaling pathway.

Cell Migration Assay (Modified Boyden Chamber)

This assay quantifies the effect of the TSP-1 peptide on the chemotactic migration of cells, such as endothelial or cancer cells.[12]

Principle: Cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. The peptide's effect (inhibitory or stimulatory) is measured by counting the migrated cells.

Methodology:

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Chamber Preparation: For migration assays, use uncoated 8.0 µm pore size inserts. For invasion assays, pre-coat the upper chamber with a thin layer of Matrigel and allow it to solidify.[12]

-

Assay Setup:

-

Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like VEGF) to the lower wells of a 24-well plate.

-

Harvest and resuspend the starved cells in serum-free medium at a concentration of 5 x 105 cells/mL.

-

In a separate tube, pre-incubate the cell suspension with various concentrations of the TSP-1 (1016-1023) peptide or a vehicle control for 30 minutes at 37°C.

-

Seed 100 µL of the cell suspension (5 x 104 cells) into the upper chamber of each insert.[12]

-

-

Incubation: Incubate the plate for 4-24 hours (time is cell-type dependent) at 37°C in a CO2 incubator.

-

Staining and Quantification:

-

Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.[12]

-

Wash the inserts with PBS to remove excess stain.

-

Count the stained cells in 5-10 random high-power fields under a microscope.

-

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: Annexin V binds to phosphatidylserine exposed on the surface of apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[6]

Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the TSP-1 (1016-1023) peptide (e.g., 25-200 µg/mL) for a predetermined time (e.g., 6, 12, or 24 hours).[6] Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, neutralize, and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Gating:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

Relevance in Drug Development

The TSP-1 (1016-1023)/CD47 signaling axis is a compelling target for therapeutic intervention.

-

Anti-Angiogenic Therapy: As a potent inhibitor of angiogenesis, peptide mimetics of this TSP-1 domain hold promise for treating diseases characterized by excessive neovascularization, such as diabetic retinopathy and certain cancers.[13]

-

Cancer Therapy: By inducing apoptosis and sensitizing cancer cells to chemotherapy, targeting this pathway could offer new combination treatment strategies.[5] For instance, activation of CD47 signaling via this peptide has been shown to increase the cytotoxicity of taxanes in cancer cells.[5]

-

Immunomodulation: The broader TSP-1/CD47 axis acts as an immune checkpoint.[8][14] While much focus is on blocking the CD47-"don't eat me" signal to enhance phagocytosis, agonists like the 1016-1023 peptide could be used to modulate T-cell and dendritic cell functions in specific contexts.[6][15]

Conclusion

The Thrombospondin-1 (1016-1023) peptide represents a functionally critical domain of the full-length protein, initiating a potent signaling cascade through its receptor, CD47. This pathway's ability to inhibit pro-survival signals from VEGF and directly induce apoptosis makes it a significant area of study. The detailed understanding of its mechanism, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for researchers and drug developers to explore its therapeutic potential in oncology and vascular biology. Future work will likely focus on developing highly stable and specific peptide mimetics to harness the power of this signaling axis for clinical benefit.

References

- 1. Frontiers | Thrombospondin-1 Signaling Through the Calreticulin/LDL Receptor Related Protein 1 Axis: Functions and Possible Roles in Glaucoma [frontiersin.org]

- 2. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the thrombospondin-1 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sanroccotherapeutics.com [sanroccotherapeutics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thrombospondin-1 promotes cell migration, invasion and lung metastasis of osteosarcoma through FAK dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. Thrombospondin-1, CD47, and SIRPα display cell-specific molecular signatures in human islets and pancreata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Structural Biology of Thrombospondin-1 (1016-1023) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and function of the Thrombospondin-1 (1016-1023) peptide. Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a critical role in a wide array of biological processes, including angiogenesis, apoptosis, and immune regulation. The peptide sequence spanning amino acids 1016-1023, located in the C-terminal domain of TSP-1, is of particular interest due to its potent biological activity, primarily mediated through its interaction with the CD47 receptor.

Primary and Secondary Structure

The Thrombospondin-1 (1016-1023) peptide is an octapeptide with the following amino acid sequence:

Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK)

As a short, linear peptide, RFYVVMWK is highly flexible in aqueous solution. Its structure is not characterized by stable secondary structural elements like α-helices or β-sheets when unbound. However, computational modeling and the context of its location within the C-terminal globular domain of the full-length TSP-1 protein suggest that it may adopt a more defined conformation upon binding to its receptor, CD47. Techniques such as circular dichroism and nuclear magnetic resonance spectroscopy are pivotal in studying the conformational changes of this peptide upon interaction with its binding partners.

Quantitative Data: Receptor Binding Affinity

The biological effects of the TSP-1 (1016-1023) peptide are initiated by its high-affinity binding to the CD47 receptor. This interaction is a critical signaling event. The binding affinity of the parent protein, Thrombospondin-1, to CD47 has been determined to be in the picomolar range, indicating a very strong and specific interaction.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Thrombospondin-1 | CD47 | Radioligand Binding Assay | 12 pM | [1][2] |

This high-affinity interaction underscores the physiological relevance of the TSP-1/CD47 signaling axis, which can be potently activated by the RFYVVMWK peptide.[3]

Key Experimental Methodologies

The characterization of the structure and function of the TSP-1 (1016-1023) peptide relies on a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methodologies.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is a valuable method for assessing the secondary structure of peptides in solution.[4][5]

Objective: To determine the secondary structural elements (e.g., α-helix, β-sheet, random coil) of the RFYVVMWK peptide in different solvent conditions or upon binding to a ligand.

Protocol:

-

Sample Preparation:

-

Dissolve the synthesized RFYVVMWK peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

The peptide concentration should be in the range of 0.1-1.0 mg/mL.

-

Prepare a blank sample containing only the buffer.

-

-

Instrument Setup:

-

Turn on the CD spectrometer and the nitrogen gas flow to purge the system for at least 30 minutes.

-

Set the scanning parameters: wavelength range of 190-260 nm for far-UV CD, a bandwidth of 1.0 nm, and a scanning speed of 50 nm/min.

-

-

Data Acquisition:

-

Record a baseline spectrum with the buffer-only sample.

-

Measure the CD spectrum of the peptide sample.

-

Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (c × d × 10) where θ_obs is the observed ellipticity, MRW is the mean residue weight of the peptide, c is the concentration in g/mL, and d is the path length of the cuvette in cm.

-

Analyze the resulting spectrum using deconvolution software to estimate the percentage of each secondary structure type.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7][8][9]

Objective: To quantify the binding affinity (Kd) of the RFYVVMWK peptide to the CD47 receptor.

Protocol:

-

Sensor Chip Preparation:

-

Immobilize the purified extracellular domain of the CD47 receptor onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the CD47 protein solution over the activated surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the RFYVVMWK peptide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the peptide solutions at various concentrations over the sensor chip surface with the immobilized CD47.

-

Monitor the change in the refractive index, which is proportional to the amount of bound peptide, in real-time.

-

After each injection, regenerate the sensor surface using a low pH buffer or a high salt concentration to dissociate the bound peptide.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Annexin V Apoptosis Assay

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2]

Objective: To determine if the RFYVVMWK peptide induces apoptosis in target cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture target cells (e.g., Jurkat T-cells or cancer cell lines) to the desired confluency.

-

Treat the cells with varying concentrations of the RFYVVMWK peptide for a specified period (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis-inducing agent as a positive control.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive and PI negative cells are in early apoptosis.

-

FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.

-

FITC-Annexin V negative and PI negative cells are viable.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the peptide.

-

Signaling Pathways and Biological Functions

The interaction of the Thrombospondin-1 (1016-1023) peptide with CD47 triggers several downstream signaling cascades, impacting cellular processes such as apoptosis, cell adhesion, and nitric oxide (NO) signaling.

Induction of Apoptosis

Binding of the RFYVVMWK peptide to CD47 can initiate a programmed cell death pathway in various cell types, particularly in cancer cells. This pro-apoptotic effect is a key area of investigation for anti-cancer therapies.

Inhibition of Nitric Oxide (NO)/cGMP Signaling

The TSP-1/CD47 interaction is a potent inhibitor of nitric oxide (NO)-stimulated signaling pathways. This has significant implications for vascular tone, platelet function, and angiogenesis.

Modulation of Platelet Aggregation

The TSP-1 (1016-1023) peptide can influence platelet function. Studies have shown that it can induce an activation-independent agglutination of platelets, a process that can be inhibited by anti-CD47 antibodies.

Conclusion

The Thrombospondin-1 (1016-1023) peptide, RFYVVMWK, is a potent bioactive molecule derived from the C-terminal domain of TSP-1. Its high-affinity interaction with the CD47 receptor initiates a cascade of signaling events that regulate critical cellular functions, including apoptosis and nitric oxide signaling. The detailed structural and functional understanding of this peptide, facilitated by the experimental methodologies outlined in this guide, is crucial for the development of novel therapeutic agents targeting the TSP-1/CD47 axis for the treatment of cancer and vascular diseases. Further research into the precise conformational changes upon receptor binding will undoubtedly provide deeper insights into its mechanism of action and pave the way for the rational design of peptidomimetics with enhanced therapeutic properties.

References

- 1. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An antitumor peptide RS17‐targeted CD47, design, synthesis, and antitumor activity | Semantic Scholar [semanticscholar.org]

- 7. CD47Binder: Identify CD47 Binding Peptides by Combining Next-Generation Phage Display Data and Multiple Peptide Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thrombospondin-1 (1016-1023) Peptide: A Core Regulator of Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a pivotal role in the regulation of angiogenesis, the formation of new blood vessels.[1][2] Its ability to inhibit angiogenesis is of significant interest in the context of cancer therapy and other diseases characterized by pathological neovascularization. This technical guide focuses on a specific bioactive peptide derived from the C-terminal domain of TSP-1, the amino acid sequence 1016-1023 (RFYVVMWK). This peptide is a known agonist of the cell surface receptor CD47, also known as integrin-associated protein (IAP), and its interaction triggers a cascade of intracellular signals that ultimately suppress angiogenic processes.[3]

This document provides a comprehensive overview of the role of the TSP-1 (1016-1023) peptide in angiogenesis regulation, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.

Data Presentation

Table 1: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Proliferation

| Concentration (µM) | Inhibition of Proliferation (%) | IC50 (µM) | Cell Type | Assay Method | Reference |

| Data not available | Data not available | Data not available | HUVEC, etc. | MTT Assay |

Table 2: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Migration

| Concentration (µM) | Inhibition of Migration (%) | IC50 (µM) | Cell Type | Assay Method | Reference |

| Data not available | Data not available | Data not available | HUVEC, etc. | Boyden Chamber |

Table 3: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Tube Formation

| Concentration (µM) | Inhibition of Tube Formation (%) | IC50 (µM) | Cell Type | Assay Method | Reference |

| Data not available | Data not available | Data not available | HUVEC, etc. | Matrigel Assay |

Table 4: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Apoptosis

| Concentration (µM) | Apoptosis Induction (%) | Cell Type | Assay Method | Reference |

| Data not available | Data not available | HUVEC, etc. | TUNEL Assay |

Signaling Pathways

The anti-angiogenic effects of the TSP-1 (1016-1023) peptide are primarily mediated through its interaction with the CD47 receptor on endothelial cells. This binding event disrupts the pro-angiogenic signaling cascades initiated by factors such as Vascular Endothelial Growth Factor (VEGF).

TSP-1 (1016-1023) peptide signaling pathway.

The binding of the TSP-1 (1016-1023) peptide to CD47 is understood to disrupt the association between CD47 and VEGFR2, a key receptor for VEGF. This disruption leads to the inhibition of downstream signaling pathways that are crucial for angiogenesis. Specifically, the activation of CD47 by the TSP-1 peptide suppresses the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are important mediators of endothelial cell proliferation, migration, and survival.[1] Furthermore, ligation of CD47 can initiate apoptotic pathways in endothelial cells, contributing to the overall anti-angiogenic effect.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to assess the anti-angiogenic potential of compounds like the TSP-1 (1016-1023) peptide are provided below.

Endothelial Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

References

A Technical Guide to the Cellular Receptors of the Thrombospondin-1 C-terminal Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a multitude of biological processes, including angiogenesis, inflammation, and tumorigenesis. Its functions are mediated through interactions with a variety of cell surface receptors and extracellular matrix components. The C-terminal domain of TSP-1 is a key region responsible for mediating cell attachment and initiating critical signaling cascades. This technical guide provides an in-depth overview of the cellular receptors for the TSP-1 C-terminal domain, focusing on the primary receptor, CD47. It includes a summary of binding characteristics, detailed signaling pathways, and comprehensive experimental protocols for studying these interactions, designed for researchers in cell biology and drug development.

The Thrombospondin-1 C-terminal Domain

Each monomer of the 450 kDa homotrimeric TSP-1 protein consists of several distinct domains: an N-terminal domain, a procollagen homology region, three type 1 (properdin-like) repeats, three type 2 (EGF-like) repeats, seven type 3 (calcium-binding) repeats, and a globular C-terminal domain.[1] The C-terminal domain is pivotal for cell attachment and is the primary focus of this guide. It directly engages with cell surface receptors to modulate cell adhesion, migration, and intracellular signaling.[1][2]

Primary Cellular Receptors for the TSP-1 C-terminal Domain

The predominant and most well-characterized receptor for the C-terminal domain of TSP-1 is CD47 , also known as Integrin-Associated Protein (IAP).[3][4] While other interactions have been noted, the high-affinity and functionally significant signaling originates from the TSP-1/CD47 axis.

CD47 (Integrin-Associated Protein - IAP)

CD47 is a widely expressed 50 kDa transmembrane glycoprotein with a single N-terminal extracellular IgV-like domain, five transmembrane-spanning segments, and a short, alternatively spliced C-terminal cytoplasmic tail.[5] The C-terminal domain of TSP-1 ligates the extracellular domain of CD47 to initiate downstream signaling.[2] This interaction is critical for the anti-angiogenic and vasoactive effects of TSP-1.[5] Peptides derived from the C-terminal domain, particularly those containing the RFYVVM sequence, have been instrumental in identifying and characterizing CD47 as the receptor.[3][6]

Integrins

The C-terminal region of TSP-1 also contains an RGD sequence in its seventh type 3 repeat, a motif known to bind integrins.[7] The primary integrin implicated in this interaction is αvβ3 . However, the availability of this RGD motif is modulated by calcium levels; it is largely inaccessible when TSP-1 is saturated with calcium.[7] Furthermore, CD47 is known to physically and functionally associate with αvβ3, suggesting a cooperative mechanism where CD47 acts as the primary TSP-1 binding site, which in turn modulates integrin activity.[3][8]

Quantitative Analysis of Receptor Interactions

Direct measurement of the binding affinity between the full TSP-1 protein or its C-terminal domain and CD47 has proven complex. Some studies using surface plasmon resonance (SPR) with recombinant extracellular domains of CD47 failed to detect direct binding, suggesting that the native membrane environment or specific post-translational modifications may be required for a high-affinity interaction.[9] However, functional assays consistently demonstrate that TSP-1 exerts biological effects at very low concentrations, indicating a high-affinity interaction in a cellular context.

| Ligand | Receptor | Cell Type / System | Binding Affinity (Kd) / Effective Concentration | Citation |

| Thrombospondin-1 (TSP-1) | CD47 | Vascular Cells | High Affinity (Picomolar concentrations sufficient to inhibit NO signaling) | [5][9] |

| TSP-1 C-terminal "Signature Domain" | CD47 | Jurkat T Cells | High Affinity (Saturable binding demonstrated) | [9] |

| TSP-1 C-terminal Peptide (4N1K) | CD47 | Various | Not Quantified (Used for affinity labeling and functional assays) | [3] |

Signaling Pathways

The binding of the TSP-1 C-terminal domain to CD47 initiates a cascade of intracellular events, primarily characterized by the inhibition of pro-survival and pro-angiogenic pathways.

Inhibition of Nitric Oxide (NO)/cGMP Signaling

A major consequence of TSP-1/CD47 ligation is the potent inhibition of nitric oxide (NO)-stimulated signaling. This occurs through the inhibition of soluble guanylyl cyclase (sGC), which prevents the synthesis of the second messenger cyclic guanosine monophosphate (cGMP).[5][10][11] This blockade of the NO/cGMP pathway leads to vasoconstriction, decreased blood flow, and inhibition of endothelial cell migration and proliferation.[5]

Disruption of VEGFR2 Signaling

CD47 constitutively associates with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) on the surface of endothelial cells. Upon binding of TSP-1 to CD47, this association is disrupted. This prevents VEGF-induced phosphorylation and activation of VEGFR2, thereby globally inhibiting downstream pro-angiogenic signaling, including the PI3K/Akt pathway.[12] This mechanism is a key component of TSP-1's anti-angiogenic activity.

Diagram of Key Signaling Pathways

Detailed Experimental Protocols

Investigating the interaction between the TSP-1 C-terminal domain and its receptors requires a combination of biophysical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters (kₐ, kₔ) and affinity (K₋).

Objective: To quantify the binding affinity and kinetics between a recombinant TSP-1 C-terminal domain (ligand) and purified extracellular domain of CD47 (analyte).

Methodology:

-

Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Inject the recombinant TSP-1 C-terminal domain (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level. A reference flow cell should be activated and blocked without ligand to serve as a control.

-

Blocking: Inject ethanolamine-HCl to deactivate any remaining active esters on both the ligand and reference flow cells.

-

Analyte Injection: Prepare a series of dilutions of the purified CD47 extracellular domain analyte in running buffer (e.g., HBS-EP+). Inject each concentration over both flow cells for a set association time, followed by a dissociation phase with running buffer.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).[13]

References

- 1. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin-associated protein is a receptor for the C-terminal domain of thrombospondin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD47 (Cluster of Differentiation 47) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of a thrombospondin C-terminal fragment reveals a novel calcium core in the type 3 repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dominant role of CD47–thrombospondin-1 interactions in myeloma-induced fusion of human dendritic cells: implications for bone disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CD47 Activation by Thrombospondin-1 in Lymphatic Endothelial Cells Suppresses Lymphangiogenesis and Promotes Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Biological Activity of Thrombospondin-1 (1016-1023): A Comparative Technical Guide for Human and Mouse Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, multidomain glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, apoptosis, and immune regulation. The C-terminal region of TSP-1, specifically the amino acid sequence 1016-1023, has been identified as a key bioactive peptide. This peptide acts as a potent agonist for the CD47 receptor, a ubiquitously expressed transmembrane protein. The amino acid sequence of this peptide is highly conserved across species, including humans, mice, and bovines, suggesting a fundamental and preserved biological function. This guide provides an in-depth technical overview of the biological activity of the human and mouse TSP-1 (1016-1023) peptides, with a focus on their shared mechanisms of action, signaling pathways, and the experimental methodologies used for their characterization.

While direct head-to-head quantitative comparisons of the human and mouse peptides are not extensively available in the current literature, the high degree of sequence homology strongly implies a functional equivalence. Therefore, the data and protocols presented herein are considered applicable to both human and mouse-derived peptides.

Data Presentation: Biological Activities of TSP-1 (1016-1023) Peptide

The primary biological activities of the TSP-1 (1016-1023) peptide are mediated through its interaction with the CD47 receptor. These activities are summarized in the tables below.

| Biological Process | Species (Cell Type) | Effect | Key Findings and Observations |

| Apoptosis | Human (Monocyte-derived Dendritic Cells) | Induction of apoptosis | Treatment with the peptide leads to phosphatidylserine exposure, loss of cell membrane integrity, reduced mitochondrial membrane potential, and DNA fragmentation. The number of apoptotic cells increases with peptide concentration.[1] |

| Human (Chronic Lymphocytic Leukemia B Cells) | Induction of programmed cell death | The peptide efficiently kills malignant CLL B cells.[2] | |

| Immune Regulation | Mouse (T-cells) | Inhibition of T-cell activation | Ligation of CD47 by the TSP-1 peptide is necessary and sufficient to inhibit T-cell activation.[3] |

| Angiogenesis | Human and Mouse (Endothelial Cells) | Inhibition of angiogenesis | The C-terminal domain of TSP-1, which contains the 1016-1023 sequence, has anti-angiogenic effects.[4] |

| Platelet Function | Mouse | Partial restoration of platelet tethering | In TSP-1 null mice, the CD47-activating peptide partially restores the time-to-tethering of platelets.[5] |

| Receptor Binding and Signaling | Species | Finding |

| Receptor | Human, Mouse | CD47 |

| Binding Affinity | Not specified for the 1016-1023 peptide alone. | |

| Downstream Signaling | Human, Mouse | Activation of G-proteins, Inhibition of Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling, Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. |

Signaling Pathways

The binding of the TSP-1 (1016-1023) peptide to the CD47 receptor initiates a cascade of intracellular signaling events that mediate its diverse biological effects.

Experimental Protocols

Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

This protocol outlines the general steps for detecting apoptosis induced by the TSP-1 (1016-1023) peptide using flow cytometry.

Materials:

-

Target cells (e.g., Jurkat T-cells, primary dendritic cells)

-

TSP-1 (1016-1023) peptide (human or mouse)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Treat cells with varying concentrations of the TSP-1 (1016-1023) peptide (e.g., 0, 25, 50, 100, 200 µg/mL).

-

Incubate for a predetermined time (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).

-

Analysis of Signaling Pathways by Western Blotting

This protocol describes the general procedure for analyzing the phosphorylation status of key signaling molecules downstream of CD47 activation.

Materials:

-

Target cells

-

TSP-1 (1016-1023) peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the TSP-1 (1016-1023) peptide as described in the apoptosis assay.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Conclusion

The Thrombospondin-1 (1016-1023) peptide is a potent and conserved bioactive molecule that exerts its effects primarily through the CD47 receptor. Its ability to induce apoptosis, modulate the immune system, and inhibit angiogenesis makes it a significant area of interest for researchers in various fields, including oncology and immunology. While direct comparative quantitative data between the human and mouse peptides remains to be fully elucidated in the literature, the high degree of sequence conservation provides a strong basis for their functional equivalence. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing peptide. Further studies focusing on a direct comparison of the human and mouse peptides would be valuable to definitively confirm their interchangeability in pre-clinical and translational research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]

- 3. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thrombospondin-1 (1016-1023) Peptide In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays utilizing the Thrombospondin-1 (1016-1023) peptide, also known as 4N1K or RFYVVMWK. This peptide is the C-terminal amino acid sequence of Thrombospondin-1 (TSP-1) and functions as a CD47 agonist, playing a crucial role in various cellular processes, including apoptosis and cell migration.[1]

Biological Context and Signaling Pathway

The Thrombospondin-1 (1016-1023) peptide exerts its biological effects primarily through its interaction with the cell surface receptor CD47, also known as integrin-associated protein (IAP).[1] This interaction triggers a signaling cascade that can lead to programmed cell death (apoptosis) in various cell types, including cancer cells and dendritic cells.[1][2] The signaling pathway initiated by the TSP-1 (1016-1023) peptide binding to CD47 is implicated in the regulation of cellular processes such as proliferation, migration, and apoptosis.

Signaling Pathway of Thrombospondin-1 (1016-1023) Peptide

Caption: Interaction of TSP-1 (1016-1023) peptide with the CD47 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays investigating the effects of the Thrombospondin-1 (1016-1023) peptide.

Table 1: Effect of TSP-1 (1016-1023) Peptide on Apoptosis of Promyelocytic Leukemia Cells

| Cell Line | Peptide Concentration (M) | Treatment Duration | Percentage of Apoptotic Cells (%) |

| HL-60 | 10⁻⁴ | 5 days | 9 ± 4 |

| NB4 | 10⁻⁴ | 5 days | 25 ± 4 |

| Data from a study on promyelocytic leukemia cells.[2] |

Table 2: Dose-Dependent Effect of TSP-1 (1016-1023) Peptide on Annexin V Positive Dendritic Cells

| Peptide Concentration (µg/mL) | Treatment Duration | Percentage of Annexin V+ Cells |

| 25 | 60 minutes | Increased with concentration |

| 50 | 60 minutes | Increased with concentration |

| 100 | 60 minutes | Increased with concentration |

| 200 | 60 minutes | Increased with concentration |

| Data from a study on monocyte-derived immature dendritic cells.[1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Apoptosis Assay using TUNEL Staining

This protocol is designed to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with the Thrombospondin-1 (1016-1023) peptide.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the TUNEL apoptosis assay.

Materials:

-

Thrombospondin-1 (1016-1023) peptide (RFYVVMWK)

-

HL-60 or NB4 human leukemia cell lines

-

RPMI 1640 medium

-

Serum substitute (e.g., plant-based)

-

24-well plates

-

TUNEL assay kit

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture HL-60 or NB4 cells in RPMI 1640 medium supplemented with a serum substitute.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 3.5 x 10⁵ cells/mL.

-

Peptide Treatment: Add the Thrombospondin-1 (1016-1023) peptide to the cell cultures at a final concentration of 10⁻⁴ M. Include an untreated control.

-

Incubation: Incubate the plates for 5 days in a humidified incubator at 37°C and 5% CO₂.

-

TUNEL Assay: After incubation, harvest the cells and perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation.

-

Analysis: Analyze the cells using a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells to determine the percentage of apoptosis.

Cell Migration (Chemotaxis) Assay using Transwell Chambers

This protocol measures the chemotactic effect of the Thrombospondin-1 (1016-1023) peptide on cells using a Boyden chamber assay.

Experimental Workflow: Chemotaxis Assay

Caption: Workflow for the Transwell chemotaxis assay.

Materials:

-

Thrombospondin-1 (1016-1023) peptide (4N1K)

-

U937-C5aR cells (or other suitable migratory cells)

-

Chemotaxis buffer

-

Chemoattractant (e.g., C-activated serum)

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates

-

Microscope

Procedure:

-

Cell Preparation: Resuspend U937-C5aR cells in chemotaxis buffer to a concentration of 6 x 10⁶ cells/mL.

-

Peptide Pre-treatment: Treat the cells with the Thrombospondin-1 (1016-1023) peptide at a concentration of 100 µg/mL for 15 minutes at 22°C. Include an untreated control.

-

Assay Setup:

-

Add 150 µL of the chemoattractant solution to the lower wells of a 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 50 µL of the pre-treated cell suspension (300,000 cells) to the upper chamber of each insert.

-

-

Incubation: Incubate the plate for 120 minutes at 37°C in a humidified incubator.

-

Analysis:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify cell migration by measuring the distance in microns (µm) that the leading front of cells has migrated into the filter using a microscope at 400x magnification. Measure five fields per duplicate filter.

-

References

Application Notes and Protocols: In Vivo Models for Studying Thrombospondin-1 (1016-1023)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models utilized to study the biological effects of the Thrombospondin-1 (TSP-1) derived peptide corresponding to amino acid sequence 1016-1023 (often referred to by its core active sequence, RFYVVMWK). This peptide is a known agonist of the cell surface receptor CD47 and exhibits significant activity in models of cancer, angiogenesis, and thrombosis. The following sections detail experimental protocols, present quantitative data from relevant studies, and illustrate the key signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from in vivo studies investigating the effects of TSP-1 (1016-1023) and related peptides.

Table 1: Anti-Tumor Efficacy of TSP-1 Derived Peptides in Murine Cancer Models

| Cancer Model | Animal Strain | Treatment | Dosing Regimen | Key Findings |

| Human Colon Cancer | BALB/c nu/nu mice | TSP-1-derived CD36 binding motif peptide | 10 mg/kg; i.p.; every other day for 4 weeks | 69% reduction in primary tumor volume compared to control.[1] |

| Murine Melanoma Metastases | Syngeneic mice | DI-TSP (TSP-1 peptide mimetic) | Systemic, dose-dependent | Significantly inhibited the growth of metastases.[2] |

| Human Bladder Tumors (Orthotopic) | Immune-deficient mice | DI-TSPa (soluble TSP-1 peptide mimetic) | Systemic | Blocked the progression of primary tumors.[2] |

| Rodent C6 Glioma & 9L Gliosarcoma | Rodents | TSP-1-derived peptide P1 | Systemic | 4-4.5 fold smaller tumor size compared to control peptide (p<0.001).[3] |

Table 2: Inhibition of Angiogenesis by TSP-1 Derived Peptides in Ocular Neovascularization Models

| Angiogenesis Model | Animal Strain | Treatment | Administration Route | Key Findings |

| Laser-Induced Choroidal Neovascularization (CNV) | Rat | VR-13 (TSP-1 derived peptide) | Intravitreal | Markedly reduced area of CNV leakage at 4 and 10 weeks.[4] |

| Corneal Micropocket Assay | Mouse | Wispostatin-1 (WISP-1 derived peptide) | Pellet implant | Completely abolished bFGF-induced neovascularization.[5] |

Table 3: Modulation of Platelet Aggregation and Thrombosis by TSP-1 and Derived Peptides

| Thrombosis Model | Animal Strain | Treatment | Key Findings |

| Pulmonary Thromboembolism | Tsp1-null mice | - | No significant difference in survival frequency compared to wild-type mice after collagen/epinephrine injection.[6] |

| Thrombin-Induced Platelet Aggregation (in vitro, high shear) | Tsp1-null murine platelets | Exogenous NO or 8Br-cGMP | Failed to aggregate in response to thrombin, a defect reversed by exogenous TSP-1.[7] |

| Platelet Tethering to Activated Endothelium | Tsp1-null mice | 4N1K (CD47-activating peptide) | Partially restored the time-to-tethering of platelets.[6] |

Experimental Protocols

Orthotopic Murine Bladder Cancer Model

This model is used to assess the efficacy of TSP-1 (1016-1023) in a clinically relevant tumor microenvironment.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Human bladder cancer cells (e.g., UM-UC-3) transfected with a reporter gene (e.g., luciferase)

-

Poly-L-lysine solution (0.1 mg/mL in sterile PBS)

-

Anesthesia (e.g., isoflurane)

-

24-gauge intravenous catheter

-

Bioluminescence imaging system

Protocol:

-

Anesthetize the mouse using isoflurane.

-

Gently empty the bladder by applying light pressure to the lower abdomen.

-

Insert a 24-gauge catheter through the urethra into the bladder.

-

Instill 50 µL of poly-L-lysine solution into the bladder and allow it to dwell for 15-20 minutes to disrupt the glycosaminoglycan layer.[8][9]

-

Remove the poly-L-lysine solution by gentle aspiration.

-

Instill a suspension of 1 x 10^5 to 1 x 10^7 bladder cancer cells in 50-100 µL of serum-free medium mixed 1:1 with Matrigel.[9][10]

-

Allow the cell suspension to dwell in the bladder for 1.5 to 2 hours.[8][10]

-

Remove the catheter and allow the mouse to recover.

-

Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.

-

Once tumors are established (typically 7-10 days post-implantation), begin treatment with the TSP-1 (1016-1023) peptide or vehicle control via the desired administration route (e.g., intraperitoneal, intravenous).

-

Continue to monitor tumor growth throughout the treatment period.

-

At the end of the study, euthanize the mice and harvest the bladders for histological analysis to assess tumor size, microvessel density, and apoptosis.

Laser-Induced Choroidal Neovascularization (CNV) Model in Rats

This model is a standard for studying "wet" age-related macular degeneration and is used to evaluate the anti-angiogenic potential of TSP-1 (1016-1023).[4]

Materials:

-

Long-Evans rats

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation

-

Argon laser photocoagulator

-

Fundus camera

-

Fluorescein isothiocyanate-dextran (FITC-dextran)

-

Optical Coherence Tomography Angiography (OCTA) system (optional)

Protocol:

-

Anesthetize the rat and dilate its pupils with tropicamide and phenylephrine.

-

Place a coverslip on the cornea with a drop of methylcellulose for visualization.

-

Using an argon laser, create four laser spots around the optic nerve head to rupture Bruch's membrane. A bubble formation confirms a successful rupture.[11]

-

Immediately after laser treatment, administer the TSP-1 (1016-1023) peptide or vehicle control via intravitreal injection.

-

At desired time points (e.g., 1, 2, and 3 weeks post-laser), assess the extent of CNV.[4]

-

For fluorescein angiography, anesthetize the rat and inject FITC-dextran intravenously. Image the fundus to visualize leakage from the neovascular lesions.

-

Alternatively, use OCTA for non-invasive, longitudinal imaging of the CNV lesions.[12]

-

Quantify the area of CNV leakage or lesion size from the acquired images.

-

At the end of the study, euthanize the animals and prepare choroidal flat mounts for immunohistochemical analysis of vascular markers (e.g., CD31) to further quantify neovascularization.

In Vivo Platelet Aggregation Assay in Mice

This assay measures the effect of TSP-1 (1016-1023) on platelet aggregation in a physiological context.

Materials:

-

Wild-type and/or Tsp1-null mice

-

Anesthesia (e.g., urethane)

-

Radiolabeling agent (e.g., Indium-111 oxine)

-

Platelet agonists (e.g., collagen, thrombin)

-

External gamma radiation detection probes

Protocol:

-

Isolate platelets from a donor mouse and radiolabel them with Indium-111 oxine.

-

Anesthetize the experimental mouse and cannulate a femoral vein for infusion.

-

Infuse the radiolabeled platelets and allow them to circulate and equilibrate for approximately 20 minutes.[13]

-

Place a gamma radiation detection probe over the thoracic region to monitor platelet accumulation in the pulmonary vasculature.

-

Administer the TSP-1 (1016-1023) peptide or vehicle control intravenously.

-

After a short incubation period, induce platelet aggregation by intravenous injection of a platelet agonist (e.g., collagen at 50 µg/kg).[13]

-

Record the increase in platelet-associated radioactive counts in the lungs over time (typically peaking at 1 minute and returning to baseline within 10 minutes).[13]

-

Alternatively, collect small blood samples from the tail vein at baseline, 1 minute, and 10 minutes post-agonist injection to measure the drop and subsequent recovery of circulating platelet counts.[13]

-

Analyze the data to determine the effect of the TSP-1 peptide on the extent and kinetics of in vivo platelet aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of TSP-1 (1016-1023).

References

- 1. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Laser-Induced Choroidal Neovascularization - Experimentica [experimentica.com]

- 4. Laser-Induced Choroidal Neovascularization in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thrombospondin-1 is a multifaceted player in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved mouse orthotopic bladder cancer model exhibiting progression and treatment response characteristics of human recurrent bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing Thrombospondin-1 (1016-1023)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric glycoprotein that plays a crucial role in a variety of biological processes, including angiogenesis, cell adhesion, and signaling. The peptide fragment corresponding to amino acids 1016-1023 of human TSP-1, with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), is a well-characterized agonist of the cell surface receptor CD47. This peptide, often referred to as 4N1K, mimics the ability of intact TSP-1 to bind to CD47 and modulate downstream signaling pathways, making it a valuable tool for studying TSP-1/CD47 interactions and their roles in health and disease. Proper solubilization and handling of this lyophilized peptide are critical for obtaining reliable and reproducible experimental results.

Data Presentation: Quantitative Summary

The following tables provide a summary of the key quantitative data for the solubilization and handling of the Thrombospondin-1 (1016-1023) peptide.

Table 1: Solubility Specifications

| Solvent | Concentration | Method | Reference |

| H₂O | 14.29 mg/mL (12.66 mM) | Requires ultrasonic treatment | [1] |

| DMSO | ≥ 10 mg/mL (8.86 mM) | Use newly opened, anhydrous DMSO | [1] |

Table 2: Stock Solution Storage Conditions

| Storage Temperature | Duration | Notes | Reference |

| -80°C | 6 months | Sealed storage, protected from moisture and light. | [1] |

| -20°C | 1 month | Sealed storage, protected from moisture and light. | [1] |

Experimental Protocols

This section provides a detailed protocol for the reconstitution and solubilization of lyophilized Thrombospondin-1 (1016-1023) peptide for use in research applications.

Materials:

-

Lyophilized Thrombospondin-1 (1016-1023) peptide

-

Sterile, high-purity water (for aqueous solutions)

-

Anhydrous, high-quality DMSO (for organic solutions)

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Microcentrifuge

-

Ultrasonic water bath (optional, for aqueous solutions)

Protocol for Reconstituting Lyophilized Thrombospondin-1 (1016-1023):

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all of the lyophilized powder is collected at the bottom of the vial.

-

Solvent Selection: Choose the appropriate solvent based on your experimental requirements and the solubility data in Table 1.

-

For aqueous solutions: Use sterile, high-purity water. Be aware that sonication may be required to achieve full solubilization.

-

For organic solutions: Use newly opened, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may impact peptide solubility.

-

-

Reconstitution:

-

Carefully open the vial.

-

Using a calibrated micropipette, add the desired volume of the selected solvent to the vial to achieve the target concentration.

-

Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.

-

-

Ensuring Complete Solubilization:

-

For aqueous solutions: If the peptide does not fully dissolve with gentle mixing, use an ultrasonic water bath for short bursts (e.g., 10-15 seconds) until the solution is clear.

-

For DMSO solutions: The peptide should readily dissolve in DMSO with gentle mixing.

-

-

Preparation of Working Solutions: For most cell-based assays, the concentrated stock solution in DMSO or water should be further diluted into the appropriate aqueous buffer or cell culture medium just before use.

-

Storage:

-

For short-term storage (up to one month), the reconstituted peptide solution can be stored at -20°C.

-